molecular formula C10H17ClN2O2 B1474141 3-(8-Azabicyclo[3.2.1]octan-3-yl)oxazolidin-2-one hydrochloride CAS No. 2098087-94-4

3-(8-Azabicyclo[3.2.1]octan-3-yl)oxazolidin-2-one hydrochloride

Cat. No. B1474141
CAS RN: 2098087-94-4
M. Wt: 232.71 g/mol
InChI Key: MKPGRTQHFCIUPR-UHFFFAOYSA-N
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Description

The compound “3-(8-Azabicyclo[3.2.1]octan-3-yl)oxazolidin-2-one hydrochloride” is related to the family of tropane alkaloids . The 8-azabicyclo[3.2.1]octane scaffold is the central core of these alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of this compound involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides . These cycloadditions afford optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity is observed depending on the diazo substrates .

Scientific Research Applications

Synthesis and Antibacterial Activity

  • The compound has been involved in the synthesis of novel oxazolidinones, a class of synthetic antibacterials effective against a broad range of pathogenic Gram-positive bacteria. These include multi-drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). A study highlighted the synthesis of conformationally constrained analogues showing improved potency and spectrum of activity compared to linezolid, the first drug from this class to reach the market (Renslo et al., 2005).

Nematicidal Activity

  • The chemical has also been researched for its nematicidal activities. Derivatives synthesized from this compound exhibited significant lethal rates against pinewood nematodes B. xylophilus, showing potential as novel agents in controlling nematode-related damages (Jun Xu et al., 2021).

Structural and Conformational Studies

  • Studies have also focused on the structural and conformational aspects of derivatives of this compound. These studies contribute to understanding the chemical's behavior and potential modifications to enhance its pharmacological properties (Iriepa et al., 2003).

Synthesis of Novel Compounds

  • Further research has explored the synthesis of novel compounds using 3-(8-Azabicyclo[3.2.1]octan-3-yl)oxazolidin-2-one hydrochloride as a precursor or key intermediate. These studies aim to develop new drugs with improved pharmacological profiles for various applications, including antimicrobial and nematicidal activities (D. Bhattarai et al., 2014).

properties

IUPAC Name

3-(8-azabicyclo[3.2.1]octan-3-yl)-1,3-oxazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2.ClH/c13-10-12(3-4-14-10)9-5-7-1-2-8(6-9)11-7;/h7-9,11H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPGRTQHFCIUPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)N3CCOC3=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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